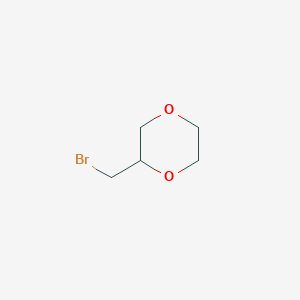
2-(Bromomethyl)-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis 2-(Bromomethyl)-1,4-dioxane is a chemical compound utilized in various synthetic applications. While specific studies directly addressing the synthesis of 2-(Bromomethyl)-1,4-dioxane were not found, research on closely related compounds provides insight into potential synthetic pathways. Compounds like 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane and its analogs have been synthesized and studied for their conformational and structural properties, indicating the versatility of bromomethyl-dioxane derivatives in organic synthesis (Khazhiev et al., 2018).
Molecular Structure Analysis The molecular structure of compounds closely related to 2-(Bromomethyl)-1,4-dioxane, such as 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane, has been elucidated using techniques like NMR spectroscopy and X-ray analysis. These compounds typically exhibit a chair conformation, with substituents occupying equatorial or axial positions, which significantly influences their reactivity and physical properties (Khazhiev et al., 2018).
Chemical Reactions and Properties Bromomethyl-dioxane derivatives participate in various chemical reactions, including solvolytic eliminations and hydrolysis, demonstrating their potential as intermediates in organic synthesis. The presence of the bromomethyl group makes these compounds susceptible to nucleophilic attack, leading to a wide range of transformation possibilities (Mare & Newman, 1984).
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- Synthesis and Conformation Analysis : 5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane and similar compounds demonstrate the chair conformation with equatorial orientation of substituents. Advanced techniques like NMR and X-ray diffraction have been used for structural analysis (Khazhiev et al., 2018).
- Dipole Moment Studies : Research on molecules like 2-bromomethyl-1,3-dioxane has revealed details about their armchair configuration and the positioning of polar groups (Arbuzov & Yuldasheva, 1962).
Chemical Reactions and Applications
- Photocatalytic and H2O2/UV Processes : 1,4-dioxane, a related compound, has been a subject of study for water treatment methods like photocatalytic and H2O2/UV processes. The efficiency of different photocatalysts in degrading 1,4-dioxane has been explored (Coleman et al., 2007).
- Preparation and Application in Organic Synthesis : The synthesis of derivatives like 4,5-Dimethylene-1,2-dioxane, and its application in Diels-Alder reactions, demonstrates the potential utility of these compounds in organic chemistry (Atasoy & Karaböcek, 1992).
Environmental and Industrial Applications
- Degradation Mechanisms in Water Treatment : Studies on the degradation of 1,4-dioxane in water using UV/H2O2 processes have contributed to understanding its removal from contaminated water sources (Stefan & Bolton, 1998).
- Bioremediation of Contaminated Waters : Advances in bioremediation techniques for 1,4-dioxane-contaminated water highlight the environmental significance of these compounds. Research has focused on chemical and physical treatment technologies, including bioremediation (Zhang, Gedalanga, & Mahendra, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-(bromomethyl)-1,4-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHQREFZXMNKRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,4-dioxane | |
CAS RN |
1339058-38-6 |
Source


|
| Record name | 2-(bromomethyl)-1,4-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

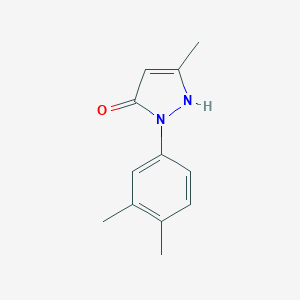
![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)
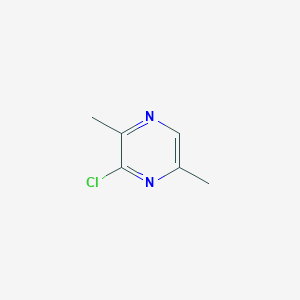
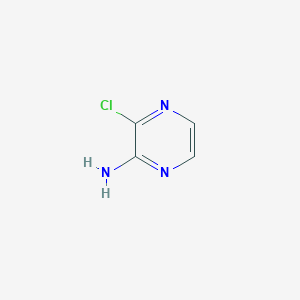
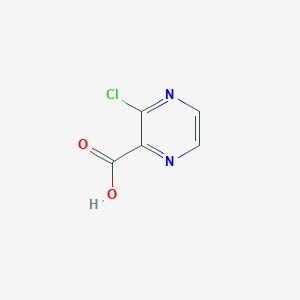
![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)
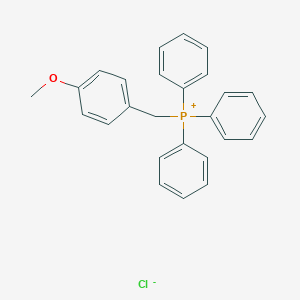
![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)
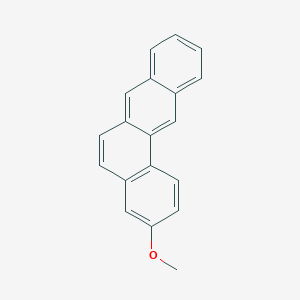
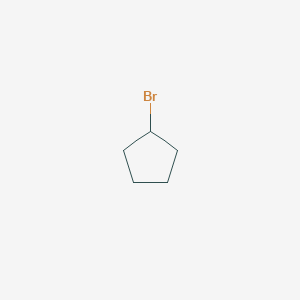
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)
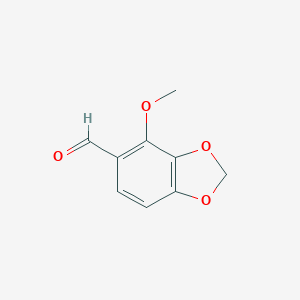
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)